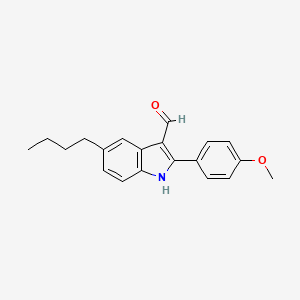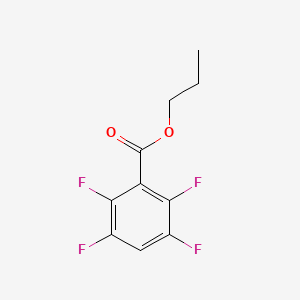
Propyl 2,3,5,6-tetrafluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 2,3,5,6-tetrafluorobenzoate is an organic compound that belongs to the class of fluorinated benzoates It is characterized by the presence of four fluorine atoms attached to the benzene ring, which significantly alters its chemical properties compared to non-fluorinated benzoates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 2,3,5,6-tetrafluorobenzoate typically involves the esterification of 2,3,5,6-tetrafluorobenzoic acid with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of phase transfer catalysts can also be employed to facilitate the reaction under milder conditions, reducing the need for high temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
Propyl 2,3,5,6-tetrafluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid and propanol in the presence of aqueous acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Reduction: 2,3,5,6-tetrafluorobenzyl alcohol.
Hydrolysis: 2,3,5,6-tetrafluorobenzoic acid and propanol.
Scientific Research Applications
Propyl 2,3,5,6-tetrafluorobenzoate has several applications in scientific research:
Materials Science: Used in the synthesis of fluorinated polymers and materials with unique electronic properties.
Pharmaceuticals: Investigated for its potential as a building block in drug synthesis due to its fluorinated nature, which can enhance the metabolic stability of pharmaceuticals.
Organic Synthesis: Serves as a precursor for the synthesis of more complex fluorinated organic compounds.
Biological Studies: Utilized in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural properties.
Mechanism of Action
The mechanism of action of propyl 2,3,5,6-tetrafluorobenzoate in various applications is largely dependent on its ability to interact with biological molecules and materials. The presence of fluorine atoms can enhance the compound’s binding affinity to proteins and enzymes, potentially inhibiting their activity. In materials science, the fluorine atoms contribute to the compound’s electronic properties, making it useful in the development of semiconducting materials.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrafluorobenzoate: Similar in structure but with different fluorine atom positions, affecting its reactivity and applications.
Pentafluorobenzoate: Contains an additional fluorine atom, which can further enhance its chemical stability and reactivity.
Non-fluorinated Benzoates: Lack the unique properties imparted by fluorine atoms, making them less suitable for certain applications.
Uniqueness
Propyl 2,3,5,6-tetrafluorobenzoate is unique due to the specific positioning of its fluorine atoms, which provides a balance between reactivity and stability. This makes it particularly useful in applications where precise control over chemical properties is required, such as in pharmaceuticals and advanced materials.
Properties
CAS No. |
874112-79-5 |
|---|---|
Molecular Formula |
C10H8F4O2 |
Molecular Weight |
236.16 g/mol |
IUPAC Name |
propyl 2,3,5,6-tetrafluorobenzoate |
InChI |
InChI=1S/C10H8F4O2/c1-2-3-16-10(15)7-8(13)5(11)4-6(12)9(7)14/h4H,2-3H2,1H3 |
InChI Key |
FHCIHGUTMGYENE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(C(=CC(=C1F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(Methylsulfanyl)phenyl]-N-morpholin-4-ylurea](/img/structure/B12588299.png)
![Acetic acid--3-[(2-ethylhexyl)oxy]propane-1,2-diol (2/1)](/img/structure/B12588305.png)
![Phosphonic acid, [(2-nitrophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester](/img/structure/B12588310.png)


![Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl-](/img/structure/B12588329.png)
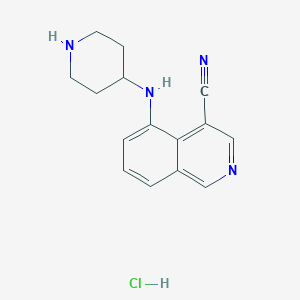
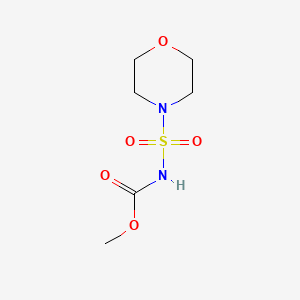
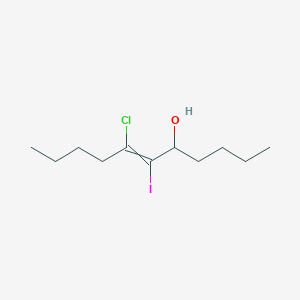

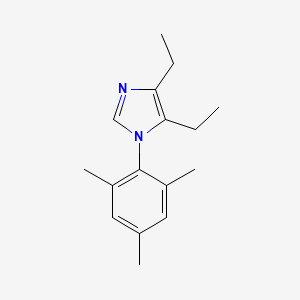

![3-[2-(1-Piperidinyl)ethyl]-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12588356.png)
